molecular formula C8H9FO3S B2449969 3-Fluoro-4-(methylsulphonyl)benzyl alcohol CAS No. 1564471-90-4

3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Cat. No. B2449969
M. Wt: 204.22
InChI Key: BYAGEYXOLPQUAU-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methylsulphonyl)benzyl alcohol” is a chemical compound with the CAS Number: 1564471-90-4 . It has a molecular weight of 204.22 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

1. Use in Protecting Groups

A study by Crich, Li, & Shirai (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new protecting group for alcohols. This group provides stability to oxidizing conditions and is compatible with the removal of p-methoxybenzyl ethers.

2. Synthesis of Benzofurazan Compounds

Uchiyama et al. (1999) synthesized fluorogenic derivatization reagents, including 7-phenylsulfonyl-4-(2,1,3-benzoxadiazolyl) isocyanate, which have the benzofurazan skeleton for alcohols. These reagents show strong fluorescence and are useful for the detection of various alcohols (Uchiyama et al., 1999).

3. Photocatalytic Decomposition Studies

Wissiak, Šket, & Vrtacnik (2000) studied the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. They found that the photodegradation rate varied depending on the substituents, offering insights into the reactivity of such compounds (Wissiak, Šket, & Vrtacnik, 2000).

4. Fluorine Analog Studies for Insect Attraction

Khrimian et al. (2006) developed a fluorine analog of Methyl eugenol, 1,2-dimethoxy-4-(3-fluoro-2-propenyl)benzene, to attract the oriental fruit fly. This study showed how fluorination can be used to alter the biological activity of compounds for pest management (Khrimian et al., 2006).

5. Synthesis of Fluorinated Pyridines

Wittmann, Tranel, Fröhlich, & Haufe (2006) reported on a novel synthesis pathway for 4-fluoropyridines using 2-fluoroallylic alcohols. Their work highlights the utility of fluorinated benzyl alcohols in synthesizing complex organic structures (Wittmann et al., 2006).

6. Biotransformation for Benzyl Alcohol Synthesis

Liu et al. (2020) explored the whole-cell biotransformation for synthesizing benzyl alcohol from bio-based L-phenylalanine. This study demonstrates the potential of using fluorinated benzyl alcohols in biocatalytic pathways for producing fine chemicals (Liu et al., 2020).

7. Solubility Studies in Organic Solvents

Qian, Wang, & Chen (2014) measured the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents, providing important data for the application of such compounds in different solvent systems (Qian, Wang, & Chen, 2014).

properties

IUPAC Name

(3-fluoro-4-methylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAGEYXOLPQUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of 3-fluoro-4-methanesulfonyl-benzaldehyde (1.3 g, 6.44 mmol) in ethanol (5 ml) under an inert atmosphere of Argon is added sodium borohydride (0.275 g, 7.27 mmol) portionwise over 2-3 minutes. After stirring for 4 hours, the reaction mixture is poured carefully onto ice-cold water and acidified to pH 1 using 1M HCl. The product is extracted into ethyl acetate (80 ml) and this organic portion is washed with brine, dried over MgSO4 and the solvent is removed in vacuo to give an oil which solidifies on drying to yield the titled compound.
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